7-Chloro-1H-indazol-5-amine
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Overview
Description
5-Amino-7-chloro-1H-indazole is a chemical compound with the molecular formula C7H6ClN3. It is also known by other names such as 7-chloro-1H-Indazol-5-amine . This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . The synthesis of indazole derivatives has been achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole is an important fused aromatic heterocyclic system containing a benzene and a pyrazole ring. It usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .Chemical Reactions Analysis
The reactions of indazole in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e; neutral 3e decomposes into 1e plus a small isomerization into 2e .Physical and Chemical Properties Analysis
The boiling point of 5-Amino-7-chloro-1H-indazole is predicted to be 415.5±25.0 °C, and its density is predicted to be 1.533±0.06 g/cm3. The acidity coefficient (pKa) is predicted to be 12.45±0.40 .Scientific Research Applications
Solvatochromic Effects
A study focused on the absorption and fluorescence spectra of Indazole and its amino derivatives, including 5-amino-7-chloro-1H-indazole, revealed insights into their spectral characteristics. This research, conducted in various solvents, analyzed the effects based on electrostatic effects, hydrogen bond donor ability, and hydrogen bond accepting ability. The study found that in the excited singlet state, all three effects are nearly equally prominent, suggesting different geometries of the amines in the S0 and S1 states. These findings are significant for understanding the photophysical properties of these compounds (Saha & Dogra, 1997).
Nitric Oxide Synthase Inhibition
Research on rat cerebellar nitric oxide synthase (NOS) revealed that 5-amino-7-chloro-1H-indazole, among other indazole derivatives, can inhibit NOS. The study investigated the inhibitory effects of these derivatives on NOS activity, contributing valuable information to the understanding of NOS regulation and the potential therapeutic applications of indazole derivatives in neurological conditions (Babbedge et al., 1993).
Anticancer Properties
Indazole derivatives, including those related to 5-amino-7-chloro-1H-indazole, have demonstrated potential as anticancer agents. A study highlighted the design and synthesis of 6-substituted amino-1H-indazole derivatives, which showed antiproliferative activity in various human cancer cell lines. This research underscores the promise of indazole derivatives in the development of new anticancer therapies (Hoang et al., 2022).
Monoamine Oxidase Inhibition
Research on indazole- and indole-carboxamides revealed that these compounds, related to 5-amino-7-chloro-1H-indazole, are potent and selective inhibitors of monoamine oxidase B (MAO-B). This study contributes to the understanding of MAO-B inhibitors, which are crucial in treating neurodegenerative diseases and psychiatric disorders (Tzvetkov et al., 2014).
Corrosion Inhibition
A study on the corrosion inhibition of copper by indazole derivatives, including 5-aminoindazole, revealed their high efficiency in NaCl solution. This research is significant for understanding the protective properties of these compounds against metal corrosion, with potential applications in industrial and engineering contexts (Qiang et al., 2016).
Antimicrobial Activity
The use of 5-aminoindazole as the core scaffold in the design of SAH/MTA nucleosidase inhibitors led to the development of compounds with broad-spectrum antimicrobial activity. This study highlights the potential of indazole derivatives in creating new antimicrobial agents (Li et al., 2003).
Mechanism of Action
Target of Action
Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, it can be inferred that 5-Amino-7-chloro-1H-indazole may interact with a variety of targets depending on the specific biological activity it exhibits.
Mode of Action
One derivative, 3-amino-n-(4-benzylphenyl)-5-chloro-1h-indazole-1-carboxamide, has been reported to inhibit cell growth, being very effective against colon and melanoma cell lines . This suggests that 5-Amino-7-chloro-1H-indazole may interact with its targets to inhibit cell growth, although the exact mechanism remains to be elucidated.
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner , suggesting that 5-Amino-7-chloro-1H-indazole may also influence these pathways.
Pharmacokinetics
The compound’s predicted boiling point is 4155±250 °C, and its predicted density is 1533±006 g/cm3 . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
As mentioned earlier, one derivative has been found to inhibit cell growth, particularly in colon and melanoma cell lines . This suggests that 5-Amino-7-chloro-1H-indazole may have similar effects.
Safety and Hazards
Properties
IUPAC Name |
7-chloro-1H-indazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGUYDCYHYGXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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